molecular formula C21H15N3 B13029058 4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline

4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline

Cat. No.: B13029058
M. Wt: 309.4 g/mol
InChI Key: IHRRLVKCYAALLZ-UHFFFAOYSA-N
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Description

4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline: PB5 , is a compound with an intriguing structure. It features a phenanthroimidazole backbone, where the imidazole ring is fused to a phenanthrene moiety. The aldehyde group in PB5 makes it an interesting candidate for various applications, including medical imaging as a fluorescent probe .

Preparation Methods

Synthetic Routes:: PB5 can be synthesized through various routes. One common method involves the reaction of an appropriate aniline derivative with a phenanthroimidazole aldehyde. The aldehyde group in the phenanthroimidazole moiety allows for further functionalization.

Reaction Conditions:: The synthetic conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid). The reaction proceeds via imine formation, followed by reduction to yield PB5.

Industrial Production:: While PB5 is not widely produced industrially, research efforts are ongoing to optimize its synthesis for practical applications.

Chemical Reactions Analysis

PB5 can undergo several chemical reactions:

    Oxidation: PB5 can be oxidized to form imine-imidazole derivatives.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: The aniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the imine group leads to the formation of PB5 itself.

Scientific Research Applications

PB5 has promising applications in various fields:

    Medical Imaging: As a fluorescent probe, PB5 can be used for imaging biological structures and detecting specific proteins or cells.

    Chemical Research: PB5’s unique structure makes it an interesting target for further chemical studies.

    Biological Research: It can be employed in cell labeling and tracking.

Mechanism of Action

PB5’s mechanism of action involves binding to specific proteins due to its aldehyde group. This interaction allows it to serve as a fluorescent marker in medical imaging.

Comparison with Similar Compounds

PB5 stands out due to its phenanthroimidazole backbone and the incorporation of the 4-chloro-2H-chromen-2-one chromophore. Similar compounds include other phenanthroimidazole derivatives, but PB5’s unique features make it a valuable addition to the field .

Properties

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

IUPAC Name

4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline

InChI

InChI=1S/C21H15N3/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H,22H2,(H,23,24)

InChI Key

IHRRLVKCYAALLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)N

Origin of Product

United States

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